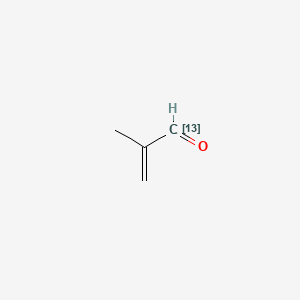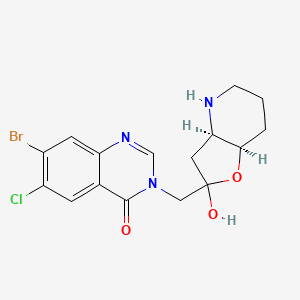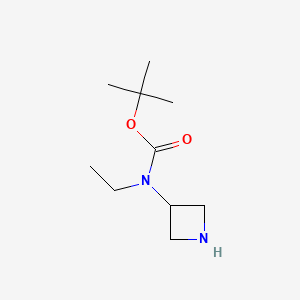
Pyritinol-d10 Dihydrochloride Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyritinol, also known as pyridoxine disulfide or pyrithioxine, is a semi-synthetic water-soluble analog of vitamin B6 (Pyridoxine HCl). It was produced in 1961 by Merck Laboratories by bonding 2 vitamin B6 compounds together with a disulfide bridge . Pyritinol-d10 Dihydrochloride Hydrate is a variant of Pyritinol .
Synthesis Analysis
Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage . The exact synthesis process of Pyritinol-d10 Dihydrochloride Hydrate is not specified in the search results.Molecular Structure Analysis
The molecular structure of Pyritinol is essentially two Vitamin B6 molecules bound together by two sulfur atoms (a disulfide bridge) . The exact molecular structure of Pyritinol-d10 Dihydrochloride Hydrate is not specified in the search results.Chemical Reactions Analysis
Pyritinol regulates signalling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . The specific chemical reactions involving Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.Physical And Chemical Properties Analysis
As a derivative of pyridoxine, Pyritinol’s pharmacokinetic profile is similar to that of the parent compound. It is rapidly absorbed after enteral administration . The specific physical and chemical properties of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Determination and Stability Assessment
Research has developed stability-indicating methods for determining pyritinol dihydrochloride, highlighting its analytical assessment in the presence of its precursor and degradation products. These methods, including first-derivative spectrophotometry and derivative-ratio zero-crossing spectrophotometry, have demonstrated accuracy and validation for the substance's determination in pharmaceutical formulations (Shehata et al., 2005). Further, chemometric methods like classical least square, principal component regression, and partial least square have been applied to analyze pyritinol dihydrochloride, improving precision and predictive abilities (El-Sayed & Abdul-Azim Mohammad, 2009).
Novel Methods for Pyritinol Detection
Innovative electrochemical methods have been developed for pyritinol detection, such as using carbon nanofiber-gold nanoparticle composite screen-printed carbon electrodes. This approach offers high sensitivity and selectivity for pyritinol, proposing its utility in pharmaceutical products and serum sample analysis (Apetrei & Apetrei, 2017). Additionally, a chemiluminescence system involving Ce(IV)-RhB and pyritinol hydrochloride has been introduced, providing a novel method for the substance's quantification in tablets and injections with significant sensitivity (Lvyun Yi, 2007).
Clinical Applications and Polyneuropathy Treatment
Clinical studies have been conducted to evaluate the effectiveness of pyritinol hydrochloride in treating polyneuropathy. A study involving 80 patients showed significant improvement in clinical manifestations and electromyography results, suggesting that pyritinol hydrochloride could be an effective treatment option for polyneuropathy (Lu Fushan, 2009).
Safety And Hazards
Adverse effects of Pyritinol include nausea, headache, and rarely allergic reaction (mild skin reactions). A 2004 survey of six case reports suggested a link between pyritinol and severe cholestatic hepatitis when on several drugs for certain diseases . The specific safety and hazards of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.
Eigenschaften
CAS-Nummer |
1346601-09-9 |
|---|---|
Produktname |
Pyritinol-d10 Dihydrochloride Hydrate |
Molekularformel |
C16H22N2O5S2 |
Molekulargewicht |
396.542 |
IUPAC-Name |
5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |
InChI |
InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |
InChI-Schlüssel |
ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |
Synonyme |
3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate; Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate; Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate; Bonif |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



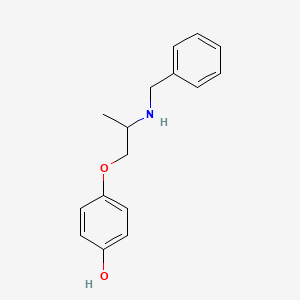
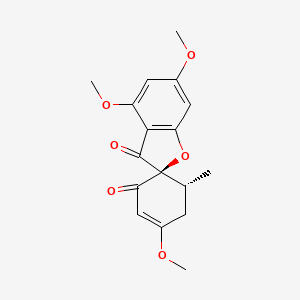
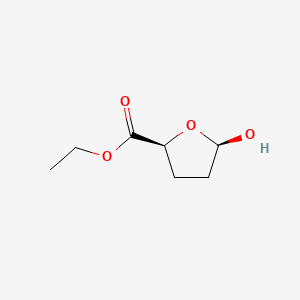
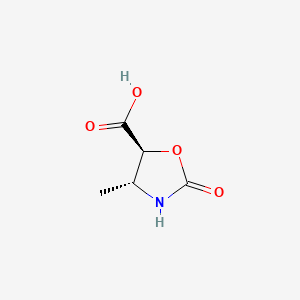
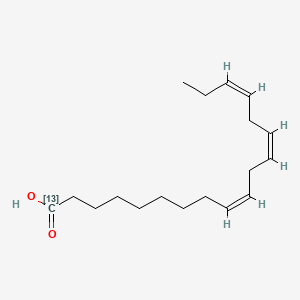
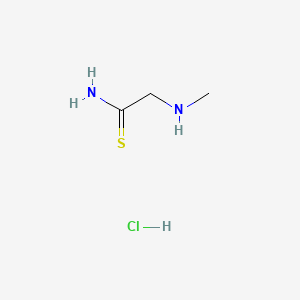
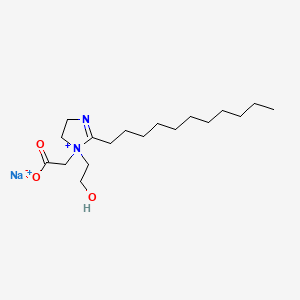
![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)
